An In-depth Technical Guide on the Synthesis and Characterization of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
An In-depth Technical Guide on the Synthesis and Characterization of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Disclaimer: The following guide details a proposed synthesis and predicted characterization for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. As of the last update, specific literature detailing the synthesis and full characterization of this exact compound is not available. The protocols and data are therefore based on established chemical principles, analogous reactions, and the known properties of its precursor molecules.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, combines the benzimidazole scaffold with the 4-aminobenzoate moiety, a structure found in local anesthetics (e.g., benzocaine) and other pharmacologically active agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation, intended to serve as a foundational resource for researchers interested in this novel compound.
Proposed Synthesis Pathway
The synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate is proposed as a two-step process. The first step involves the synthesis of the key intermediate, (1H-benzimidazol-2-yl)methanol. The second step is a classic Fischer esterification to couple the benzimidazole alcohol with 4-aminobenzoic acid.
Caption: Proposed two-step synthesis pathway for the target compound.
Experimental Protocols
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This procedure is adapted from established methods for synthesizing 2-substituted benzimidazoles.[1][2]
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Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol, 10.8 g) and glycolic acid (0.1 mol, 7.6 g).
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Acid Catalyst: Add 50 mL of 4N hydrochloric acid.
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Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
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Neutralization: Slowly neutralize the mixture by adding 10% sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.
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Isolation and Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure (1H-benzimidazol-2-yl)methanol.
Step 2: Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate (Proposed)
This protocol is based on the Fischer esterification of 4-aminobenzoic acid.[3]
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Reaction Setup: In a 250 mL round-bottom flask, dissolve (1H-benzimidazol-2-yl)methanol (0.05 mol, 7.4 g) and 4-aminobenzoic acid (0.05 mol, 6.85 g) in 100 mL of absolute ethanol.
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Catalyst Addition: While stirring, carefully add 2-3 mL of concentrated sulfuric acid dropwise.
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Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC.
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Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 250 mL of ice-cold water. Neutralize the excess acid by slowly adding a 10% sodium carbonate solution until effervescence ceases and the pH is basic (pH ~8).
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Product Isolation: The resulting precipitate, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, is collected by vacuum filtration.
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Washing and Drying: Wash the solid product with three portions of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.
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Purification: Further purification can be achieved by recrystallization from a solvent system like ethanol or ethyl acetate/hexane.
Characterization of Reactants and Product
Characterization Workflow
The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.
Caption: Logical workflow for the characterization of the final product.
Data for Precursors
Table 1: Physicochemical and Spectroscopic Data of Precursors
| Property | (1H-benzimidazol-2-yl)methanol | 4-Aminobenzoic Acid |
| Molecular Formula | C₈H₈N₂O | C₇H₇NO₂ |
| Molecular Weight | 148.16 g/mol | 137.14 g/mol |
| Appearance | White solid | White to off-white crystalline powder |
| Melting Point | 176-178 °C[4] | 187-189 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.3 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), ~5.5 (br s, 1H, OH), 4.7 (s, 2H, CH₂) | ~12.0 (br s, 1H, COOH), 7.65 (d, 2H, Ar-H), 6.57 (d, 2H, Ar-H), 5.9 (br s, 2H, NH₂)[5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=N), ~142, ~134 (Ar-C quat.), ~121, ~115 (Ar-CH), ~58 (CH₂) | ~167 (C=O), ~152 (C-NH₂), ~131 (Ar-CH), ~117 (C-COOH), ~113 (Ar-CH)[6] |
| FT-IR (cm⁻¹) | 3100-2800 (O-H, N-H), 1620 (C=N), 1450 (C=C), 1050 (C-O) | 3470, 3360 (N-H), 3200-2800 (O-H), 1680 (C=O), 1600 (C=C), 1315 (C-N) |
Predicted Characterization Data for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Table 2: Predicted Physicochemical and Spectroscopic Data for the Final Product
| Property | Predicted Value / Observation |
| Molecular Formula | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 267.28 g/mol |
| Appearance | Expected to be a solid, likely crystalline and off-white to pale yellow. |
| Melting Point | A sharp melting point, expected to be >180 °C. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, Imidazole N-H), 7.7-7.5 (m, 4H, Benzimidazole Ar-H & Benzoate Ar-H ortho to C=O), 7.2 (m, 2H, Benzimidazole Ar-H), 6.6 (d, 2H, Benzoate Ar-H ortho to NH₂), 6.0 (br s, 2H, NH₂), 5.5 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O), ~153 (C-NH₂), ~151 (C=N), ~143, ~135 (Ar-C quat.), ~131 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-C quat.), ~115 (Ar-CH), ~113 (Ar-CH), ~62 (-CH₂-) |
| FT-IR (cm⁻¹) | ~3450, 3350 (N-H stretch, amine), ~3100 (N-H stretch, imidazole), ~3050 (Aromatic C-H stretch), ~1710 (C=O stretch, ester), ~1605 (C=C stretch, aromatic), ~1280 (C-O stretch, ester), ~1170 (C-N stretch) |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺ = 268.1081 |
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of the novel compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. By leveraging well-established condensation and esterification reactions, the target molecule should be accessible for further study. The provided characterization data, while predictive, offers a clear set of benchmarks for researchers to validate their synthetic outcomes. The successful synthesis and characterization of this compound will enable the exploration of its potential biological activities, contributing to the ever-expanding field of medicinal chemistry.
